Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis . This compound, with the molecular formula C12H10N2O4S, has a molecular weight of 278.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate can be achieved through several methods. One common method involves the reaction of 3-amino-4-methylthiophene-2-carboxylate with 3-nitrobenzaldehyde under specific conditions . The reaction typically requires a catalyst such as copper(I) chloride and is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An ethyl ester analog with similar properties.
3-Amino-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid methyl ester: Another analog with an ethoxy group on the phenyl ring.
Uniqueness
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and nitro groups on the thiophene ring provides a versatile platform for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-7-10(14)12(13(16)19-2)20-11(7)8-4-3-5-9(6-8)15(17)18/h3-6H,14H2,1-2H3 |
InChI Key |
YVICLYQPQHKADF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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